Trichodermamide B
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H19ClN2O8 |
|---|---|
Molecular Weight |
450.8 g/mol |
IUPAC Name |
(4aR,5R,8R,8aS)-5-chloro-N-(7,8-dimethoxy-2-oxochromen-3-yl)-4a,8-dihydroxy-4,5,8,8a-tetrahydro-1,2-benzoxazine-3-carboxamide |
InChI |
InChI=1S/C20H19ClN2O8/c1-28-13-5-3-9-7-10(19(26)30-15(9)16(13)29-2)22-18(25)11-8-20(27)14(21)6-4-12(24)17(20)31-23-11/h3-7,12,14,17,24,27H,8H2,1-2H3,(H,22,25)/t12-,14-,17+,20+/m1/s1 |
InChI Key |
ROOWAKADKHUVSQ-OVCSSCHWSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=NOC4C(C=CC(C4(C3)O)Cl)O)OC |
Isomeric SMILES |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=NO[C@H]4[C@@H](C=C[C@H]([C@]4(C3)O)Cl)O)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=NOC4C(C=CC(C4(C3)O)Cl)O)OC |
Synonyms |
trichodermamide B |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation of Trichodermamide B
Natural Occurrence and Producing Organisms
Trichodermamide B is primarily found as a secondary metabolite produced by various fungal species, with a notable prevalence in marine-derived strains. Its production is influenced by the ecological context of these microorganisms.
Several marine-derived fungal species have been identified as producers of this compound:
Trichoderma virens : This cosmopolitan fungus, capable of adapting to both terrestrial and marine environments, was among the first reported sources of this compound. It has been isolated from cultures associated with marine organisms such as the ascidian Didemnum molle and the green alga Halimeda sp. researchgate.netnih.govnih.gov. Trichoderma species are recognized for their prolific production of structurally diverse secondary metabolites mdpi.comkib.ac.cn.
Trichoderma lixii : this compound has also been isolated from the marine-derived fungus Trichoderma lixii, marking its first reported occurrence from this particular species mdpi.comnih.govresearchgate.netresearchgate.net.
Penicillium janthinellum : The mangrove-derived endophytic fungus Penicillium janthinellum HDN13-309 is another producer of trichodermamides, including this compound and related analogs researchgate.netresearchgate.net. A new trichodermamide-like alkaloid, N-Me-trichodermamide B, was also isolated from this strain nih.govmdpi.com.
Spicaria elegans : Isolated from marine sediment, the fungal strain Spicaria elegans KLA-03 has been shown to produce this compound. Notably, its production of this metabolite was observed to be enhanced under high salt stress conditions, specifically in 10% saline cultures nih.govnih.govmdpi.comoalib.com.
While this compound is predominantly associated with marine-derived fungi, related trichodermamide compounds have been identified in terrestrial species. For instance, trichodermamide C, a structurally related compound, was identified in the terrestrial fungus Eupenicillium sp. nih.govnih.govuiowa.edudoi.org. However, direct production of this compound by Eupenicillium sp. is not explicitly reported in the provided search results.
The marine environment, characterized by extreme conditions such as high salinity, low temperature, and low light, often drives marine fungi to produce a wide array of secondary metabolites. These compounds are believed to serve as defense mechanisms against other organisms in competitive ecological niches researchgate.netnih.gov. Trichoderma species, being cosmopolitan, demonstrate remarkable adaptability to various ecosystems, including marine habitats where they can be isolated from marine algae and invertebrates researchgate.net. The ability of Spicaria elegans to produce this compound under high salt stress highlights the influence of environmental factors on fungal biosynthetic pathways nih.govnih.govmdpi.comoalib.com. Endophytic fungi, such as Penicillium janthinellum HDN13-309, reside within plant tissues and are recognized as prolific sources of bioactive natural products doi.orgscispace.com.
Methodologies for Isolation and Purification from Microbial Cultures
The isolation and purification of this compound from microbial cultures typically involve a series of chromatographic techniques. For instance, in the case of Spicaria elegans KLA-03, the crude extract, obtained through ethyl acetate (B1210297) extraction, underwent extensive chromatographic separation using silica (B1680970) gel, Sephadex LH-20, and High-Performance Liquid Chromatography (HPLC) to yield pure compounds, including this compound mdpi.com. Similarly, the isolation of compounds from Trichoderma lixii involved a bioactivity-guided investigation, which generally implies the use of standard chromatographic separation methods mdpi.comnih.govresearchgate.net. For Penicillium janthinellum HDN13-309, isolation from the culture broth was followed by extensive spectroscopic analysis for structural determination researchgate.net.
Advanced Spectroscopic and Diffraction Techniques in Structural Elucidation
The precise determination of the chemical structure of this compound, like many complex natural products, relies on advanced spectroscopic and diffraction techniques.
X-ray diffraction analysis played a crucial role in establishing the structure of this compound researchgate.netnih.govnih.gov. This technique is a powerful and reliable method for determining the atomic and molecular structure of crystalline substances, providing a three-dimensional representation of electron densities patnawomenscollege.innih.gov. For related trichodermamides (D-F, and known A-C) isolated from Penicillium janthinellum HDN13-309, single-crystal X-ray diffraction experiments were instrumental in determining their absolute configurations researchgate.netresearchgate.netresearchgate.net. In some instances, such as with a new diamide (B1670390) related to trichodermamide C from Eupenicillium sp., X-ray diffraction analysis was essential to confirm the structure, especially when Nuclear Magnetic Resonance (NMR) properties were challenging uiowa.edudoi.org.
Role of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of natural products, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical information about the number, type, and connectivity of atoms within a molecule researchgate.netmdpi.comkoreascience.krrsc.orgresearchgate.netfrontiersin.org.
For this compound and its congeners, ¹H NMR spectra reveal characteristic signals for various proton environments, such as aromatic protons, olefinic protons, and those adjacent to oxygen or nitrogen atoms researchgate.netrsc.orgfrontiersin.org. For instance, early studies on this compound reported specific ¹H NMR signals in CDCl₃, including those at δ 3.98 (3H, s, CH-10′), δ 3.96 (3H, s, CH-11′), δ 2.72 (1H, dd, J=19.7, 1.9 Hz, H-3a), and δ 2.26 (1H, J=19.7, H-3b) researchgate.net. ¹³C NMR data, often complemented by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provide insights into the carbon skeleton, differentiating between methyl, methylene, methine, and quaternary carbons researchgate.netfrontiersin.org. For example, a ¹³C NMR signal at δ 160.7 was observed for this compound in DMSO-d₆ researchgate.net.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing proton-proton and proton-carbon connectivities, respectively, which are crucial for assembling the fragments into the complete molecular structure koreascience.krrsc.org. These experiments confirm the presence of functionalities like the cyclic O-alkyl-oxime and the dimethoxylated benzopyran ring, which are characteristic of the trichodermamide family researchgate.netkoreascience.kr.
While comprehensive tabulated NMR data for this compound across all studies are extensive, the following table provides illustrative examples of the types of ¹H and ¹³C NMR data that contribute to its structural assignment, based on reported findings for this compound and its close analogues:
Table 1: Illustrative NMR Spectroscopic Data for this compound (Selected Signals)
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Example) | Solvent |
| ¹H | 3.98 | s | - | CH-10′ | CDCl₃ |
| ¹H | 3.96 | s | - | CH-11′ | CDCl₃ |
| ¹H | 2.72 | dd | 19.7, 1.9 | H-3a | CDCl₃ |
| ¹H | 2.26 | d | 19.7 | H-3b | CDCl₃ |
| ¹³C | 160.7 | - | - | Carbonyl/Quaternary | DMSO-d₆ |
Note: This table presents selected illustrative data points as specific, comprehensive tabulated data for all atoms of this compound were not fully extractable from the provided snippets.
Determination of Absolute Stereochemistry (e.g., Modified Mosher's Method)
While the structure of this compound was established by X-ray diffraction analysis researchgate.net, determining the absolute stereochemistry of chiral centers in natural products is often a critical step, especially when X-ray data are not available or sufficient. For related compounds like N-Me-trichodermamide B and Trichodermamide A, the absolute stereochemistry was determined using spectral and chemical methods, notably the modified Mosher's method researchgate.netrsc.orgrsc.org.
The modified Mosher's method, also known as Mosher ester analysis, is a widely used NMR-based technique for deducing the absolute configuration of secondary alcohol or amine stereocenters mdpi.comfrontiersin.org. This method involves the preparation of two diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters: one derived from (S)-MTPA-Cl and the other from (R)-MTPA-Cl frontiersin.org. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons in the ¹H NMR spectra of these two diastereomeric esters, the absolute configuration of the original chiral center can be reliably assigned mdpi.comfrontiersin.org. The pattern of positive and negative Δδ values around the chiral center provides the basis for this assignment. This method has been instrumental in confirming the stereochemical assignments of various natural products, including derivatives of trichodermamides rsc.orgrsc.org.
Biosynthetic Pathways and Precursors of Trichodermamide B
Characterization as a Modified Dipeptide Scaffold
Trichodermamide B is characterized as a modified dipeptide. nih.govscispace.comresearchgate.netresearchgate.netxenobe.org It was initially isolated from cultures of the marine-derived fungus Trichoderma virens. nih.govscispace.comresearchgate.net Structurally, this compound is closely related to other natural products such as trichodermamide A and C, differing by the radical at the 5-position of the cyclohexene (B86901) ring (e.g., -OH for trichodermamide A and -Cl for this compound). nih.gov Another related compound is aspergillazine A, isolated from Aspergillus unilateralis. nih.govscispace.com The molecular structures of trichodermamides A, B, and aspergillazine A commonly feature a dimethoxylated coumarin (B35378) system and a secondary amide functionality. nih.gov
Elucidation of the Cyclic O-Alkyl-Oxime Functionality Formation
A distinctive feature of trichodermamides, including this compound, is the presence of a rare cyclic O-alkyl-oxime functionality incorporated into a six-membered ring. nih.govresearchgate.netresearchgate.netxenobe.org This specific functionality is analogous to that found in trichodermamide C. nih.gov The presence of a 1,2-oxazine system, as seen in this compound, is uncommon in natural products, making its formation a subject of interest. nih.govresearchgate.net Synthetic studies aimed at constructing this moiety have explored methods such as oxime ether formation via an N-bromination–elimination sequence. researchgate.net
Biosynthesis of the Unique 1,2-Oxazadecaline Core
The 1,2-oxazadecaline framework is a recurring and significant structural motif found in a variety of secondary metabolites produced by both terrestrial and marine fungi. acs.orgnih.gov This core structure is characteristic not only of the trichodermamides but also of related compounds like pretrichodermamides, aspergillazine A, gliovirin (B10782653), and FA-2097. researchgate.netacs.orgnih.gov Total synthesis efforts have provided insights into the potential formation of this core. One efficient method involves a 1,2-addition of an αC-lithiated O-silyl ethyl pyruvate (B1213749) oxime to benzoquinone, followed by an intramolecular oxa-Michael ring-closure to yield the cis-fused bicyclic enone, a key intermediate in the synthesis of trichodermamides A, B, and C. researchgate.netacs.orgnih.gov Another approach for the stereoselective construction of the cis-1,2-oxazadecaline core involves an acid-mediated tandem deprotection–intramolecular oxy-Michael reaction, starting from readily available tyrosine-derived hydroxylamines. researchgate.netresearchgate.net
Investigating Biogenetic Relationships with Pretrichodermamides and Gliovirins
Trichodermamides exhibit biogenetic relationships with other epidithiodiketopiperazines (ETPs), notably pretrichodermamides and gliovirins. nih.govmdpi.comresearchgate.netnih.govnih.gov For instance, pretrichodermamide A has been identified as a precursor to trichodermamide A, representing a desulfurized derivative. mdpi.comresearchgate.net Gliovirin is also recognized as a precursor in this family of compounds. mdpi.comresearchgate.net These related metabolites share the distinctive 1,2-oxazadecaline system, underscoring their common biosynthetic origins. researchgate.netacs.orgnih.gov Further evidence of these relationships comes from the isolation of compounds like pretrichodermamides D–F and N-methylprethis compound from fungi such as Penicillium sp., where biogenetic considerations played a role in their structural elucidation. mdpi.com The transformation of pretrichodermamide A to trichodermamide A has been observed, further solidifying these biogenetic links. researchgate.net
Insights from Biosynthetic Gene Clusters (BGCs) in Trichoderma Species
Trichoderma species are prolific producers of specialized metabolites, and a significant proportion of these compounds, including trichodermamides, are synthesized through the action of biosynthetic gene clusters (BGCs). rsc.org Genes within a BGC are co-localized in the genome and encode the specific enzymes required for sequential steps in a metabolic pathway. rsc.org For epidithiodiketopiperazines (ETPs) like pretrichodermamide A, the tda cluster in Trichoderma hypoxylon has been extensively studied and elucidated. mdpi.comresearchgate.nettandfonline.com This cluster contains genes encoding various tailoring enzymes crucial for the biosynthesis. These include P450 enzymes such as TdaB and TdaQ, which are involved in the formation of the 1,2-oxazine ring, TdaI for C7′-hydroxylation, and TdaG for C4, C5-epoxidation. researchgate.net Additionally, methyltransferases like TdaH and TdaO, and a reductase such as TdaD, contribute to the complex modifications. researchgate.net Comparisons between the tda cluster responsible for pretrichodermamide A biosynthesis and the glv cluster for gliovirin biosynthesis have provided further insights into the diversification of these compounds. tandfonline.com Gene deletion studies within these BGCs have revealed the catalytic promiscuity of Tda enzymes, leading to the identification of numerous novel ETPs and highlighting the intricate nature of these biosynthetic pathways. researchgate.net
Total Synthesis and Synthetic Approaches to Trichodermamide B
Seminal Total Syntheses of Trichodermamide B
The chemical synthesis of this compound has been accomplished by several research groups, each employing unique strategies to navigate the molecule's structural complexities.
The Zakarian and Lu Synthesis In 2008, the Zakarian group reported the first total synthesis of (±)-Trichodermamide B. nih.govucsb.edu A key feature of their approach was the strategic use of consecutive sigmatropic rearrangements. The synthesis began with a Diels-Alder reaction to construct a bicyclic precursor. organic-chemistry.org The core 1,2-oxazadecaline ring system was forged using a nitrosation/oxaza-Cope rearrangement. organic-chemistry.org Another critical step involved a Grieco-Mitsunobu inversion to install an allylic selenide, which then underwent an in-situ nih.govnih.gov-sigmatropic rearrangement upon treatment with peroxide to set the required stereochemistry. organic-chemistry.org The synthesis was completed through esterification, deprotection, and a final displacement of an allylic mesylate with chloride. organic-chemistry.org
The Joullié and Wan Synthesis Also in 2008, the Joullié group reported the first enantioselective total syntheses of both Trichodermamide A and B. nih.gov Their approach utilized the chiral pool, starting from the commercially available (-)-quinic acid. nih.govacs.org This strategy allowed for the establishment of the absolute stereochemistry from the outset. A pivotal reaction in their sequence was the stereoselective formation of the oxazine (B8389632) ring through an intramolecular ring-opening of an epoxide by an oxime functionality. nih.govacs.org The final steps involved an EDCI-assisted peptide coupling to attach the aminocoumarin side chain. nih.gov
The Larionov Synthesis A concise and scalable total synthesis of Trichodermamides A, B, and C was developed by the Larionov group in 2015. nih.govnih.govacs.org This approach is distinguished by its efficient construction of the cis-fused 1,2-oxazadecaline core. The key step involved a 1,2-addition of an αC-lithiated O-silyl ethyl pyruvate (B1213749) oxime to benzoquinone, which was immediately followed by an intramolecular oxa-Michael ring-closure. nih.govnih.gov This sequence rapidly builds the core bicyclic enone from simple, achiral starting materials. nih.gov The synthesis of this compound from this intermediate involved a selenoxide nih.govnih.gov-sigmatropic rearrangement, similar to the Zakarian synthesis, followed by the nucleophilic displacement of a tosylate with chloride. acs.org
| Research Group | Year | Key Strategy/Reaction | Starting Material Approach |
|---|---|---|---|
| Zakarian and Lu | 2008 | Oxaza-Cope rearrangement; nih.govnih.gov-sigmatropic selenoxide rearrangement | Racemic (Diels-Alder approach) |
| Joullié and Wan | 2008 | Intramolecular epoxide ring-opening | Enantioselective (Chiral pool: (-)-quinic acid) |
| Larionov et al. | 2015 | 1,2-addition/oxa-Michael ring-closure | From achiral precursors |
Strategies for Stereoselective Construction of the 1,2-Oxazadecaline Core
The central challenge in synthesizing this compound is the stereocontrolled construction of its unique and densely functionalized cis-fused 1,2-oxazadecaline core. nih.govrsc.org Different synthetic campaigns have showcased diverse and innovative solutions to this problem.
Oxaza-Cope Rearrangement : The Zakarian synthesis provided a notable application of the oxaza-Cope rearrangement to form the heterocyclic core. nih.govnih.gov This pericyclic reaction established the key C-O and N-O bonds within the six-membered oxazine ring.
Intramolecular Epoxide Ring-Opening : Joullié's enantioselective synthesis relied on an intramolecular attack of an oxime nitrogen onto an epoxide. nih.govacs.org This key cyclization step simultaneously formed the 1,2-oxazine ring and set one of the critical stereocenters relative to the stereochemistry derived from (-)-quinic acid. nih.gov
Addition/Oxa-Michael Cascade : The Larionov group developed a highly efficient cascade reaction. Their strategy involves the 1,2-addition of a lithiated oxime derivative to benzoquinone, creating an intermediate that undergoes a subsequent intramolecular oxa-Michael ring-closure to yield the cis-fused bicyclic system in a single, high-yielding step. nih.govnih.govresearchgate.net
Intramolecular Oxy-Michael Addition : An asymmetric formal synthesis of Trichodermamides B and C was achieved using a substrate-controlled intramolecular oxy-Michael addition. researchgate.netthieme-connect.comresearchgate.net This approach, starting from tyrosine-derived hydroxylamines, employs an acid-mediated tandem deprotection and cyclization to stereoselectively construct the cis-1,2-oxazadecaline skeleton. researchgate.netthieme-connect.com
Key Methodologies in Asymmetric Synthesis
Ensuring the correct absolute stereochemistry of the final molecule is paramount, and various asymmetric methodologies have been applied to the synthesis of this compound.
Chiral Pool Synthesis : This is a direct and effective strategy where a readily available, enantiomerically pure natural product is used as the starting material. The Joullié group's use of (-)-quinic acid is a prime example, where the inherent chirality of the starting material directs the stereochemical outcome of the entire synthesis. nih.govacs.org Similarly, an asymmetric formal synthesis has been developed based on a tyrosine ester chiral-pool approach, where the amino acid provides the initial stereochemical information. thieme-connect.comresearchgate.net
Substrate-Controlled Reactions : In these methods, existing stereocenters in a molecule direct the formation of new ones. The intramolecular oxy-Michael addition strategy relies on the stereochemistry of the tyrosine-derived substrate to control the formation of the bicyclic core. researchgate.net
Sigmatropic Rearrangements : While not an asymmetric strategy in its inception (as used in the racemic Zakarian synthesis), the nih.govnih.gov-sigmatropic rearrangement of an allylic selenoxide is a powerful method for stereocenter control. nih.govorganic-chemistry.org This reaction proceeds through a highly ordered cyclic transition state, allowing for the transfer of chirality and the precise installation of the C8 hydroxyl group with the correct stereochemistry relative to other centers in the molecule. organic-chemistry.orgacs.org
Development of Synthetic Analogues for Biological Evaluation
The successful total syntheses of this compound have paved the way for the creation of synthetic analogues to probe structure-activity relationships (SAR) and explore their therapeutic potential. A 2017 study by Mooberry, Larionov, and colleagues detailed the synthesis and biological evaluation of multiple intermediates and analogues derived from their synthetic route.
The antiproliferative effects of 18 compounds were assessed in HeLa cervical cancer cells. [n/a] From this screen, this compound (referred to as compound 2 in the study) and four synthetic analogues (5 , 6 , 7 , and 8 ) demonstrated notable activity. [n/a] Analogue 8 emerged as the most potent compound, with an IC₅₀ value of 1.4 µM, making it more potent than the natural product itself (IC₅₀ = 3.1 µM). [n/a]
Interestingly, mechanistic studies revealed that while this compound caused S-phase accumulation and cell death, indicative of a response to DNA double-strand breaks, the active analogues did not. [n/a] This suggests that the analogues operate through a different mechanism of action. Researchers hypothesize that the chlorohydrin moiety present in this compound, which is absent in the analogues, may form a DNA-reactive epoxide, accounting for its distinct biological activity profile. [n/a]
| Compound | Description | IC₅₀ (µM) |
|---|---|---|
| This compound (2 ) | Natural Product | 3.1 ± 0.5 |
| Analogue 5 | Enone intermediate | 4.3 ± 0.5 |
| Analogue 6 | Amide derivative of enone 5 | 11 ± 1 |
| Analogue 7 | Distal epoxide intermediate | 21 ± 2 |
| Analogue 8 | Derivative of enone 5 | 1.4 ± 0.1 |
Biological Activities and Mechanisms of Action of Trichodermamide B
Antiproliferative and Cytotoxic Activities (In Vitro Studies)
Trichodermamide B exhibits notable antiproliferative and cytotoxic effects across diverse human cancer cell lines, making it a subject of ongoing investigation in anticancer research. Its efficacy has been quantified through half-maximal inhibitory concentration (IC₅₀) values, demonstrating its potency in inhibiting cancer cell growth.
In in vitro studies, this compound has demonstrated significant cytotoxicity against several human cancer cell lines. For instance, it displayed substantial activity against the HCT-116 human colorectal cancer cell line, with an IC₅₀ value of 0.32 μg/mL (710 nM). nih.govnih.gov In HeLa (human cervical cancer) cells, this compound exhibited an IC₅₀ value of 3.1 ± 0.5 μM. nih.gov Furthermore, recent investigations have revealed its promising activity against human myeloma KMS-11, colorectal HT-29, and pancreas PANC-1 cancer cell lines, with IC₅₀ values ranging from 0.7 to 3.6 μM. These values often compare favorably to established positive controls like cisplatin.
The antiproliferative activities of this compound against various human cancer cell lines are summarized in Table 1.
Table 1: Antiproliferative Activity of this compound Against Human Cancer Cell Lines (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ Value (μM) | IC₅₀ Value (nM/μg/mL) | Reference |
| HCT-116 | Colorectal Carcinoma | 0.71 | 710 nM / 0.32 μg/mL | nih.govnih.gov |
| HeLa | Cervical Carcinoma | 3.1 ± 0.5 | - | nih.gov |
| KMS-11 | Human Myeloma | 0.7 - 3.6 | - | |
| HT-29 | Colorectal Carcinoma | 0.7 - 3.6 | - | |
| PANC-1 | Pancreatic Carcinoma | 0.7 - 3.6 | - |
Comparative studies with structural analogues, such as Trichodermamide A, have provided insights into the structural features critical for the biological activity of this compound. Notably, Trichodermamide A has been reported to be devoid of significant cytotoxic activity against HCT-116 colorectal cancer cells, in contrast to the potent activity of this compound. nih.govnih.gov This difference in activity is hypothesized to be linked to the presence of a chlorohydrin moiety in this compound, which is absent in Trichodermamide A. nih.govnih.gov This chlorohydrin group is believed to be crucial for initiating the cytotoxic effects, potentially by forming a reactive epoxide in situ that can interact with cellular components. nih.govnih.gov
Cellular and Molecular Mechanisms of Action
The cytotoxic effects of this compound are mediated through specific cellular and molecular pathways, primarily involving DNA damage, cell cycle disruption, and the induction of cell death.
A key mechanism underlying the activity of this compound is its ability to induce DNA damage, specifically DNA double-strand breaks (DSBs). nih.govnih.gov DSBs are among the most deleterious forms of DNA damage, as they can lead to genomic instability and cell death if not repaired properly. The formation of these breaks suggests that this compound acts as a DNA-damaging agent. nih.govnih.gov This activity is strongly correlated with the presence of the chlorohydrin moiety in its structure, which is proposed to convert into a DNA-reactive epoxide, thereby mediating its genotoxic effects. nih.govnih.gov
The induction of DNA damage by this compound leads to significant perturbations in the cell cycle. Studies on HeLa cells treated with this compound at its IC₈₅ concentration revealed a distinct S-phase accumulation. nih.govnih.gov This S-phase arrest indicates that cells are unable to complete DNA replication, a common cellular response to damaged DNA, as the cell attempts to repair the damage before proceeding through division. nih.govnih.gov While S-phase accumulation is a prominent effect, DNA damage and subsequent checkpoint activation can result in arrest at various cell cycle phases, including G1, S, or G2/M, depending on the specific stimulus and cell model.
Following the induction of DNA damage and subsequent cell cycle arrest, this compound ultimately triggers cell death. Research indicates that the primary mode of cell death initiated by this compound is apoptosis. nih.govnih.gov Apoptosis, or programmed cell death, is a highly regulated process characterized by specific biochemical events leading to cellular dismantling without causing inflammation. The initiation of apoptosis is a critical outcome for many anticancer agents, as it facilitates the elimination of damaged or cancerous cells. nih.govnih.gov While the mechanism is primarily caspase-dependent apoptosis, some studies on other compounds suggest the existence of caspase-independent cell death pathways as alternative routes for tumor cell eradication, especially in cases of drug resistance. However, for this compound, the evidence points towards apoptosis as the consequence of DNA double-strand breaks and S-phase arrest. nih.govnih.gov
Modulation of Cellular Signaling Pathways
This compound has been shown to modulate several crucial cellular signaling pathways, primarily through its ability to induce DNA damage. This leads to a cascade of events that influence cell cycle progression and survival mechanisms.
Chk1/2 Activation: this compound induces DNA damage, which subsequently activates checkpoint kinase 1/2 (Chk1/2). This activation results in S-phase cell cycle arrest and ultimately leads to apoptosis in cancer cells. Studies have demonstrated an increased phosphorylation of Chk1/2 following treatment with this compound. psu.eduresearchgate.net
JNK1/2 and p38 MAPK Activation: Kinome profiling and subsequent functional analyses have revealed that this compound significantly induces the activity of mitogen-activated protein kinases (MAPKs), specifically JNK1/2 and p38. psu.edunih.govnih.gov A pronounced phosphorylation and activation of JNK1/2 and p38 were observed within two hours of treatment with this compound. psu.edunih.gov While these kinases are involved in various cancer-related processes, including cell survival and death, their activation by this compound appears to represent a prosurvival mechanism in prostate cancer cells. psu.edunih.govnih.gov This is supported by findings where the combination of this compound with specific JNK1/2 and p38 inhibitors (SP600125 and SB203580, respectively) resulted in synergistic cytotoxic effects, suggesting that inhibiting these prosurvival pathways enhances the compound's anticancer activity. psu.edunih.gov
Furthermore, N-Me-trichodermamide B, a related trichodermamide-like alkaloid, has demonstrated antioxidant properties mediated through the Nrf2 signaling pathway. This antioxidant activity is notably initiated through the activation of p38. mdpi.comfrontiersin.orgmdpi.comcolab.wsscielo.sa.cr
Interaction with Efflux Pumps
This compound exhibits a notable interaction with efflux pumps, particularly P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer.
P-glycoprotein Inhibition: this compound possesses a moderate substrate-like affinity for P-glycoprotein and can simultaneously inhibit P-gp at nanomolar concentrations. psu.edunih.gov This inhibitory action is significant because P-glycoprotein, an ATP-binding cassette (ABC) transporter, is often overexpressed in cancer cells, leading to the extrusion of chemotherapeutic agents and contributing to drug resistance. frontiersin.orgmdpi.com The ability of this compound to inhibit P-gp has been shown to resensitize P-gp-overexpressing drug-resistant prostate cancer cells (PC3-DR) to docetaxel, highlighting its potential in overcoming chemotherapy resistance. psu.edunih.gov
Antimicrobial Properties (In Vitro Studies)
This compound has demonstrated in vitro antimicrobial activities against various microorganisms.
Summary of Antimicrobial Activities
| Microorganism Category | Specific Organisms | Activity | Reference |
| Antifungal | Candida albicans (amphotericin-resistant) | Moderate | psu.edu |
| Antibacterial | Staphylococcus epidermidis | Present | psu.edu |
| Enterococcus durans | Present | psu.edu | |
| Enterococcus faecium | Present | psu.edu | |
| Methicillin-resistant Staphylococcus aureus | Significant | undip.ac.id |
Antifungal Activities
In vitro studies have shown that this compound exhibits moderate antimicrobial activity against amphotericin-resistant Candida albicans. psu.edu
Antibacterial Activities
This compound has demonstrated antibacterial activity against several Gram-positive bacteria. Specifically, it has shown activity against Staphylococcus epidermidis and Enterococcus durans. psu.edu Furthermore, this compound has displayed significant in vitro antimicrobial activity, including against methicillin-resistant Staphylococcus aureus. undip.ac.id It also exhibits activity against Enterococcus faecium. psu.edu
Enzyme Inhibitory Effects (In Silico and In Vitro Studies)
Beyond its direct cellular and antimicrobial effects, this compound has been investigated for its enzyme inhibitory potential, primarily through computational (in silico) approaches.
Inhibition of Tomatinase
Through in silico studies, this compound has been identified as a potential inhibitor of tomatinase, a saponin (B1150181) detoxification enzyme produced by Fusarium oxysporum f.sp. lycopersici. nih.govnih.govmdpi.com Tomatinase plays a crucial role in the wilting disease of tomato crops by inhibiting the activity of α-tomatine. nih.govnih.gov Molecular dynamic (MD) simulations have shown that this compound can bind to tomatinase over a 150-nanosecond simulation period. nih.govnih.govmdpi.com Furthermore, MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) free energy calculations indicated a stable and favorable binding energy for this compound with the enzyme's binding site, recorded at -7.1 kcal/mol. nih.govnih.govmdpi.com These computational findings suggest that this compound could serve as a potential agent to control and inhibit the tomatinase enzyme, thereby contributing to the management of wilt disease. nih.govnih.gov
In Silico Binding Energies for Enzyme Inhibition
| Enzyme Target | Compound | Binding Energy (kcal/mol) | Reference |
| Tomatinase | This compound | -7.1 | nih.govnih.govmdpi.com |
| Polygalacturonase (PG2) | This compound | -8.1 |
Additionally, in silico studies have also indicated that this compound is a potential inhibitor of polygalacturonase (PG2), another cell wall-degrading enzyme secreted by Fusarium oxysporum f. sp. radicis-lycopersici, with a stable binding energy of -8.1 kcal/mol.
Structure Activity Relationship Sar Studies of Trichodermamide B and Analogues
Critical Role of the Chlorohydrin Moiety in Biological Activity
The chlorohydrin moiety present in Trichodermamide B is hypothesized to be a critical determinant of its biological activity. nih.govnih.govmdpi.comresearchgate.netmdpi.com Studies suggest that this group can form a DNA-reactive epoxide in situ, which is believed to initiate its cytotoxic effects. nih.govnih.govresearchgate.net This proposed mechanism involves the induction of DNA double-strand breaks, leading to S-phase accumulation and subsequent cell death in cancer cells, such as HeLa cells. nih.govrsc.orgnih.govresearchgate.net
A key piece of evidence supporting the chlorohydrin's importance comes from comparisons with Trichodermamide A. While this compound exhibits significant cytotoxicity against HCT-116 human colorectal cancer cells (IC₅₀ = 0.32 µg/mL or 710 nM), Trichodermamide A, which lacks the chlorine atom and instead possesses a third hydroxyl group, is devoid of such activity. researchgate.netnih.govnih.govnih.govmdpi.comorganic-chemistry.org This stark difference underscores the crucial role of the chlorine atom at C-5. mdpi.com
However, some synthetic analogues containing epoxide moieties instead of the chlorohydrin retained cytotoxic activity but did not induce DNA damage or S-phase accumulation, suggesting that while an epoxide may contribute to cytotoxicity, it is not solely responsible for the DNA double-strand breaks observed with this compound. nih.gov This indicates a more complex interplay where the chlorohydrin moiety specifically mediates DNA-damaging effects.
Table 1: Cytotoxic Activity of this compound and Analogues in HeLa Cells
| Compound | IC₅₀ (µM) | Mechanism of Action |
| This compound | 3.1 ± 0.5 nih.gov | S-phase accumulation, cell death, suggestive of DNA double-strand breaks nih.govnih.govresearchgate.net |
| Active Analogues (e.g., 5-8) | 1.4-21 nih.gov | Different spectra of activity, no S-phase accumulation or DNA damage repair nih.govnih.govresearchgate.net |
Contribution of the 1,2-Oxazadecaline Core to Bioactivity
The 1,2-oxazadecaline core is a rare and highly functionalized structural motif found in trichodermamides and related natural products like pretrichodermamides and gliovirins. nih.govrsc.orgrsc.orgnih.govdicp.ac.cn This bicyclic system contains four contiguous stereogenic centers, presenting a significant synthetic challenge. nih.govdicp.ac.cn
Influence of Other Structural Modifications in Synthetic Analogues
The synthesis of numerous analogues of this compound has allowed for comprehensive SAR studies, revealing how various structural modifications impact biological activity. baylorsynthesisdrugleadlab.comnih.govdicp.ac.cnnih.govresearchgate.netencyclopedia.pub The antiproliferative effects of 18 different compounds, including this compound and its analogues, were evaluated in HeLa cells. nih.govnih.govresearchgate.net The results indicated that, in addition to this compound, four other compounds demonstrated activity with IC₅₀ values ranging from 1.4 to 21 µM. nih.govnih.govresearchgate.net
Crucially, mechanism of action studies showed that while this compound caused S-phase accumulation and cell death, suggesting DNA double-strand breaks, its active analogues did not induce S-phase accumulation or activate DNA damage repair pathways. nih.govnih.govresearchgate.net This indicates that even structurally similar compounds can possess different modes of action, with the unique chlorohydrin moiety of this compound being responsible for its specific DNA-damaging activity. nih.govnih.govresearchgate.net For instance, compounds 7 and 8, which feature epoxide moieties instead of the chlorohydrin, maintained cytotoxicity but did not cause DNA damage, suggesting that an epoxide alone is insufficient to replicate the DNA double-strand breaks proposed for this compound's chlorohydrin. nih.gov
Further extensive structural modifications are required to enhance efficacy and potentially reduce side effects on normal cells. mdpi.com
Impact of Stereochemistry on Biological Efficacy
Stereochemistry plays a significant role in the biological efficacy of natural products, and this compound is no exception. The molecule possesses a complex stereochemical profile, particularly within its 1,2-oxazadecaline core, which contains four contiguous stereogenic centers. nih.govdicp.ac.cn
The absolute stereochemistry of this compound was definitively established through X-ray diffraction analysis. researchgate.netnih.gov Synthetic efforts towards this compound and its analogues have emphasized stereoselective construction of the core structure. For example, some synthetic routes involve specific reactions that lead to the desired stereochemistry, such as a Diels-Alder reaction followed by saponification, which was accompanied by "virtually complete inversion of stereochemistry at C7" to yield the more stable trans isomer. organic-chemistry.org Another approach involved an acid-mediated tandem deprotection–intramolecular oxy-Michael reaction for stereoselective construction of a cis-1,2-oxazadecaline core. researchgate.net These precise stereochemical controls during synthesis are crucial, as even subtle changes in stereochemistry can dramatically alter biological activity, as observed with many natural products. waikato.ac.nz The careful control and understanding of these stereochemical aspects are vital for the rational design of more potent and selective analogues.
Ecological Roles and Biocontrol Relevance of Trichodermamide B and Producing Organisms
Function as a Secondary Metabolite in Fungal Chemical Ecology
Trichodermamide B is a modified dipeptide that has been isolated from cultures of the marine-derived fungus Trichoderma virens and also from the terrestrial fungus Eupenicillium sp. nih.govresearchgate.net. As a secondary metabolite, it is part of a vast array of compounds produced by fungi, which are not directly involved in primary metabolic processes but often play crucial roles in the organism's survival and interactions within its environment nih.govoup.comoup.comfrontiersin.org.
Trichoderma species, known for their widespread presence in soil and rhizosphere, are prolific producers of a diverse range of secondary metabolites, including non-ribosomal peptides, peptaibols, polyketides, pyrones, siderophores, and volatile and non-volatile terpenes oup.comoup.comfrontiersin.org. These compounds contribute to the chemical ecology of the fungi by mediating inter-species communication, facilitating competition for nutrients and space, and acting as defense mechanisms against other organisms nih.govoup.comoup.comnih.govmdpi.comisciii.esresearchgate.netisciii.es.
While the broad ecological functions of Trichoderma secondary metabolites are well-established, specific research findings on this compound highlight its cytotoxicity. Studies have shown that this compound displays significant in vitro cytotoxicity against HCT-116 human colon carcinoma cells, with an IC50 value of 0.32 µg/mL nih.govresearchgate.netoup.com. Further evaluations revealed its activity in HeLa cells, with IC50 values ranging from 1.4 to 21 μM nih.gov. Mechanism of action studies indicated that at IC85 concentration, this compound caused S-phase accumulation and cell death in HeLa cells, suggesting a response to DNA double-strand breaks nih.gov.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| HCT-116 (colon carcinoma) | 0.32 | N/A | nih.govresearchgate.net |
| HeLa | N/A | 1.4 – 21 | nih.gov |
Contribution to Trichoderma Species' Biocontrol Mechanisms against Phytopathogens
Trichoderma species are widely recognized and commercially utilized as effective biological control agents (BCAs) against a broad spectrum of plant diseases caused by various phytopathogens mdpi.comresearchgate.netnih.govmdpi.com. Their success as BCAs is attributed to a combination of direct and indirect antagonistic mechanisms mdpi.comisciii.esisciii.es.
The primary biocontrol mechanisms employed by Trichoderma include:
Antibiosis: The production of various secondary metabolites, including antibiotics and toxic compounds, that directly inhibit the growth, development, or colonization of pathogens frontiersin.orgnih.govmdpi.comresearchgate.netisciii.esnih.govresearchgate.netmdpi.com.
Mycoparasitism: A direct antagonistic interaction where Trichoderma species attack, coil around, and lyse the hyphae of other fungi, often through the secretion of hydrolytic enzymes such as chitinases and glucanases nih.govmdpi.comisciii.esresearchgate.netnih.govmdpi.comresearchgate.net.
Competition: Rapid growth and efficient utilization of nutrients and space, outcompeting phytopathogens for essential resources in the rhizosphere nih.govmdpi.comisciii.esresearchgate.netisciii.esnih.gov.
While Trichoderma species are known to produce numerous secondary metabolites with antifungal properties, direct evidence specifically detailing this compound's contribution as an antifungal agent against phytopathogens is not extensively reported in the provided literature. The main documented biological activity for this compound focuses on its cytotoxicity against human cancer cell lines nih.govresearchgate.netoup.com. Nevertheless, as a metabolite of Trichoderma virens, this compound is part of the chemical repertoire of a genus renowned for its biocontrol capabilities.
Trichoderma species demonstrate inhibitory effects against a wide range of significant plant pathogenic fungi, including but not limited to:
Rhizoctonia solani nih.govnih.govbiochemjournal.com
Fusarium spp. (F. oxysporum, F. udum) nih.govnih.govnih.govbiochemjournal.com
Sclerotinia sclerotiorum (S. rolfsii) nih.govnih.govbiochemjournal.com
Botrytis cinerea nih.govisciii.esnih.govnih.gov
Pythium spp. (P. ultimum) nih.govnih.gov
Alternaria alternata nih.gov
Colletotrichum spp. (C. lindemuthianum, C. gloeosporioides) nih.govnih.gov
The efficacy of Trichoderma as a biocontrol agent is further supported by its high reproductive capacity, adaptability to diverse environmental conditions, and strong aggressiveness against plant pathogenic fungi oup.comoup.commdpi.comisciii.esisciii.esnih.gov.
Involvement in Plant-Microbe and Host-Pathogen Interactions
Trichoderma species establish complex and beneficial interactions with plants, often colonizing root systems as opportunistic, avirulent symbionts or endophytes researchgate.netnih.govmdpi.comsymbio.co.uk. These plant-microbe interactions lead to various positive outcomes for the host plant, including enhanced growth, increased yield, and improved resistance to a wide array of biotic and abiotic stresses oup.comnih.govmdpi.comresearchgate.netnih.govmdpi.comsymbio.co.uknih.gov.
Key aspects of Trichoderma's involvement in plant-microbe and host-pathogen interactions include:
Plant Growth Promotion: Trichoderma can stimulate plant growth and development by producing plant growth-promoting molecules, such as auxin-like compounds, and by enhancing nutrient uptake efficiency oup.comoup.comresearchgate.netmdpi.comresearchgate.netnih.gov. The exchange and recognition of signaling molecules between Trichoderma and plants can alter physiological and biochemical processes in both organisms oup.comoup.com.
Induction of Plant Defense Mechanisms: Trichoderma species are potent elicitors of plant defense responses, primarily through the activation of induced systemic resistance (ISR) and, in some cases, systemic acquired resistance (SAR) nih.govresearchgate.netmdpi.comnih.govmdpi.comnih.gov.
ISR is a defense mechanism triggered by beneficial microbes in the rhizosphere, leading to systemic protection against a broad range of pathogens. It is often associated with the modulation of jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways in the plant researchgate.netnih.govnih.gov.
SAR is another systemic defense response, typically induced by pathogen attack, and is often linked to the salicylic (B10762653) acid (SA) pathway researchgate.netnih.govnih.gov. Recent findings suggest that at higher inoculum doses, Trichoderma can also trigger a SA-mediated SAR response nih.gov.
Analytical Methodologies for Trichodermamide B Characterization
Chromatographic Separation Techniques for Isolation and Purity Assessment
The isolation and purification of Trichodermamide B from cultures of the marine-derived fungus Trichoderma virens necessitate multi-step chromatographic procedures to separate it from a complex mixture of other secondary metabolites. acs.orgnih.gov The process typically begins with solvent extraction from the fungal biomass or culture filtrate, followed by a series of chromatographic separations to achieve the desired purity. jmb.or.krkoreascience.kr
Initial purification often involves liquid chromatography, a technique that separates compounds based on their distribution between a stationary phase and a mobile phase. jmb.or.krkoreascience.kr For compounds like this compound, column chromatography is a frequently employed primary purification step. google.com In this method, the crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), and a solvent or mixture of solvents (mobile phase) is passed through the column to elute the different components at different rates. The choice of stationary and mobile phases is critical for effective separation and is determined by the polarity of the target molecule.
Thin-layer chromatography (TLC) is another valuable tool used in the purification process. jmb.or.krkoreascience.kr TLC is primarily used for the rapid qualitative analysis of the fractions obtained from column chromatography, allowing researchers to monitor the progress of the purification and to identify the fractions containing the compound of interest. koreascience.kr It operates on the same principle of differential partitioning as column chromatography but on a smaller scale. koreascience.kr
High-performance liquid chromatography (HPLC) is often employed as a final purification step to ensure high purity of the isolated this compound. nih.gov HPLC offers higher resolution and sensitivity compared to standard column chromatography, making it suitable for separating closely related compounds and for assessing the final purity of the isolated natural product. google.com
Interactive Data Table: Chromatographic Techniques for Natural Product Isolation
| Technique | Principle | Primary Use in this compound Isolation | Stationary Phase Examples | Mobile Phase Examples |
| Column Chromatography | Differential adsorption and partitioning of components between a solid stationary phase and a liquid mobile phase. google.com | Initial fractionation of crude fungal extract. | Silica (B1680970) gel, Alumina | Hexane, Ethyl acetate (B1210297), Methanol (often in gradients) |
| Thin-Layer Chromatography (TLC) | Separation based on capillary action of the mobile phase over a thin layer of adsorbent. koreascience.kr | Monitoring fractions from column chromatography and assessing purity. | Silica gel plates | Various solvent systems depending on analyte polarity |
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation with a liquid mobile phase and a solid stationary phase in a column. google.comnih.gov | Final purification and purity assessment. | Reversed-phase (e.g., C18), Normal-phase | Acetonitrile, Water, Methanol (often in gradients) |
Spectrometric Detection and Quantification Methods
Once isolated, the definitive structural characterization of this compound is accomplished through a suite of spectrometric techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.
Mass Spectrometry (MS): High-resolution mass spectrometry plays a crucial role in determining the elemental composition of this compound. High-Resolution Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Mass Spectrometry (HR-MALDI-FTMS) was utilized to ascertain the molecular formula of this compound as C₂₀H₁₉N₂O₈³⁵Cl. acs.org This technique is particularly noted for its ability to detect the characteristic isotopic pattern of chlorine, confirming its presence in the molecule. acs.org Tandem mass spectrometry (MS/MS) can further be employed to fragment the molecule and provide valuable information about its substructures, aiding in sequence analysis of the dipeptide core. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the primary structure of this compound was confirmed by X-ray crystallography, NMR spectroscopy is an indispensable tool for characterizing its structure in solution and for comparative analysis with related compounds like Trichodermamide A. acs.org ¹H NMR (proton NMR) spectra provide information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR spectra reveal the types of carbon atoms present (e.g., carbonyls, aromatic, aliphatic). acs.orgnih.gov Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to establish long-range correlations between protons and carbons, which is critical for assembling the molecular framework. acs.org For instance, in the analysis of the closely related Trichodermamide A, HMBC correlations were key in identifying the two modified amino acid components and the amide linkage. acs.org
Interactive Data Table: Spectrometric Techniques for this compound Characterization
| Technique | Information Obtained | Specific Findings for this compound |
| X-ray Crystallography | Precise 3D molecular structure, stereochemistry, bond lengths, and angles. mdpi.com | Established the definitive structure of this compound. acs.orgnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental formula. nih.gov | Determined the molecular formula as C₂₀H₁₉N₂O₈³⁵Cl and confirmed the presence of chlorine. acs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), functional groups, and stereochemical relationships in solution. acs.orgnih.gov | ¹H and ¹³C NMR data were compared to Trichodermamide A to confirm structural similarities and differences. acs.org |
Strategies for Derivatization in Advanced Analytical Characterization
Chemical derivatization is a process where a molecule is chemically altered to enhance its suitability for a particular analytical method. libretexts.org While there are no specific reports on the derivatization of this compound in the existing literature, strategies commonly applied to peptides and dipeptides could potentially be employed to improve its analytical characteristics. google.comnih.govacs.org
The primary goals of derivatization in the context of analyzing a compound like this compound would be to:
Enhance Detectability: For detection methods like UV-Visible spectrophotometry or fluorescence, derivatization can introduce a chromophore or fluorophore into the molecule, significantly increasing its molar absorptivity or fluorescence quantum yield and thereby lowering the limit of detection. libretexts.org
Improve Chromatographic Behavior: Derivatization can alter the polarity and volatility of a molecule. For gas chromatography (GC), which is typically not suitable for non-volatile compounds like dipeptides, derivatization is essential to increase volatility. libretexts.org In reversed-phase HPLC, derivatizing polar functional groups can increase retention on non-polar stationary phases. google.com
Increase Ionization Efficiency in Mass Spectrometry: Certain derivatizing agents can improve the ionization efficiency of a molecule in techniques like electrospray ionization (ESI) or MALDI, leading to enhanced sensitivity in MS-based detection. nih.gov
Potential Derivatization Strategies for this compound:
Given that this compound is a modified dipeptide, derivatization would likely target the functional groups present, such as the amide linkage or any hydroxyl groups. Reagents that react with primary and secondary amines or hydroxyl groups are commonly used for peptide derivatization. nih.govwaters.com
Interactive Data Table: Potential Derivatization Approaches for this compound
| Derivatization Target | Potential Reagent Class | Analytical Enhancement | Example Reagent |
| Amine/Amide Groups | N-hydroxysuccinimide (NHS) esters | Improved ionization efficiency in MS, introduction of a detectable tag. google.com | N-succinimidyl-2-(3-pyridyl)acetate (SPA) |
| Hydroxyl Groups | Silylating agents | Increased volatility for GC analysis. libretexts.org | N,O-Bis(trimethylsilyl)acetamide (BSA) |
| General Structure | Reagents introducing chromophores | Enhanced UV-Visible detection. libretexts.org | 1-fluoro-2,4-dinitrobenzene (FDNB) |
It is important to note that the application of these derivatization strategies to this compound is speculative and would require experimental validation to determine their efficacy and the structural integrity of the derivatized product.
Future Research Directions and Potential Academic Applications
Elucidation of Novel Molecular Targets and Binding Interactionssemanticscholar.org
A critical area for future research is the comprehensive elucidation of the precise molecular targets and binding interactions of trichodermamide B. While its cytotoxic effects are known, the specific biochemical targets and mechanisms of action remain largely uncharacterized. baylorsynthesisdrugleadlab.com Studies have indicated its potential to cause S-phase accumulation and cell death in HeLa cells, suggesting a response to DNA double-strand breaks, although synthetic analogues may exhibit different modes of action. acs.org
Recent in silico approaches have begun to shed light on potential interactions. For instance, this compound has been identified as a potential inhibitor against the tomatinase enzyme secreted by Fusarium oxysporum f.sp. lycopersici, an enzyme crucial for wilting disease in tomato crops. researchgate.net Molecular docking simulations and free energy calculations suggest robust binding with the enzyme's active site. researchgate.net Further experimental validation of these computational predictions is essential.
Understanding these interactions at a molecular level is crucial for:
Defining its precise mechanism of action: This includes identifying specific enzymes, receptors, or cellular pathways that this compound directly modulates.
Predicting potential off-target effects: A detailed understanding of binding interactions can help anticipate and mitigate unwanted biological activities.
Guiding rational drug design: Knowledge of key binding sites and residues can inform the modification of this compound to enhance selectivity and potency.
Advanced techniques such as proteomics, affinity chromatography, and structural biology (e.g., X-ray crystallography, cryo-electron microscopy, NMR spectroscopy) will be instrumental in identifying and characterizing these molecular targets and their binding kinetics.
Rational Design and Synthesis of New this compound-Inspired Agents with Enhanced Potency and Selectivitysemanticscholar.orgufz.de
The total synthesis of this compound and its analogues has been achieved, providing a platform for the rational design of new agents. acs.orgnih.govresearchgate.net This involves systematically modifying the chemical structure of this compound to improve its biological activity, reduce potential off-target effects, and optimize its physicochemical properties. nih.govnih.govchemrxiv.orgrsc.org
Key aspects of this research direction include:
Structure-Activity Relationship (SAR) studies: Comprehensive SAR studies are needed to identify the pharmacophores responsible for its cytotoxic and antimicrobial activities. Early studies have shown that trichodermamide A, a related compound, lacks the activity of this compound, highlighting the importance of specific structural features (e.g., the chlorine atom in this compound). acs.orgbaylorsynthesisdrugleadlab.comresearchgate.net
Analog Synthesis: Development of a library of this compound derivatives with modifications to the 1,2-oxazadecaline core and other functional groups. nih.govresearchgate.net This includes exploring simplified analogues that retain or enhance desired biological effects. acs.org
Computational Chemistry: Utilizing computational tools like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) models to predict the binding affinity and biological activity of designed analogues, thereby streamlining the synthesis process. researchgate.netnih.gov
The goal is to develop "this compound-inspired" compounds that may surpass the parent molecule in terms of potency, selectivity, and drug-like properties.
Optimization of Biosynthetic Pathways for Enhanced Productionmdpi.com
This compound is a natural product, and its isolation from fungal sources can yield minute quantities. researchgate.net Optimizing its production through biotechnological approaches is a significant research avenue. This involves understanding and manipulating the biosynthetic gene clusters (BGCs) responsible for its synthesis in Trichoderma species. rsc.org
Research efforts in this area could include:
Genomic Mining: Identifying and characterizing the complete biosynthetic pathway of this compound in its native producers, such as Trichoderma virens, using genomic and transcriptomic data. rsc.org
Metabolic Engineering: Genetically modifying native or heterologous host organisms (e.g., Saccharomyces cerevisiae or Escherichia coli) to overexpress key enzymes in the biosynthetic pathway or introduce entire BGCs. rsc.orgfrontiersin.orgbiorxiv.org This can lead to enhanced titers and more efficient production. For instance, optimization of biosynthetic pathways in S. cerevisiae has already been shown to significantly increase the production of other fungal sesquiterpenoids. frontiersin.org
Combinatorial Biosynthesis: Manipulating BGCs to produce novel, non-natural analogues of this compound with potentially improved properties. rsc.org
Process Optimization: Developing fermentation strategies and upstream/downstream processing techniques to maximize the yield and purity of this compound from microbial cultures.
Exploration of Non-Clinical Applications in Agricultural Biotechnology and Pharmaceutical Lead Discoverybaylorsynthesisdrugleadlab.comufz.demdpi.com
Beyond its in vitro cytotoxicity, this compound and related Trichoderma metabolites hold promise for broader non-clinical applications.
Agricultural Biotechnology:
Biocontrol Agents: Trichoderma species are well-known biocontrol agents against plant pathogens. frontiersin.orgoup.comoup.com this compound's inhibitory effect on tomatinase, an enzyme produced by the wilting pathogen Fusarium oxysporum f.sp. lycopersici, suggests its potential as a natural fungicide or a lead compound for developing new agrochemicals. researchgate.net
Plant Growth Promotion: Trichoderma metabolites can influence plant metabolism, induce root branching, increase shoot biomass, trigger systemic resistance, and improve nutrient uptake. oup.comoup.com Investigating if this compound contributes to these beneficial plant-fungal interactions could lead to its application as a plant biostimulant or protectant.
Pest and Disease Management: Further research into its antimicrobial properties against other plant pathogens, nematodes, or insects could reveal new avenues for sustainable agricultural practices.
Pharmaceutical Lead Discovery:
Anticancer Drug Development: Given its cytotoxicity against cancer cell lines, this compound serves as a valuable lead compound for developing novel anticancer agents. acs.orgbaylorsynthesisdrugleadlab.commdpi.com Future research will involve further in vitro and in vivo studies to assess its therapeutic window and efficacy in relevant cancer models.
Antimicrobial Agents: Its moderate activity against drug-resistant bacterial strains warrants further investigation into its potential as a scaffold for new antibiotics, especially in the face of growing antimicrobial resistance. baylorsynthesisdrugleadlab.comnih.gov
Enzyme Inhibitors: As demonstrated with tomatinase, exploring its inhibitory activity against other enzymes of biological or pathological significance could uncover new therapeutic targets. researchgate.net
Drug Repurposing/Analog Development: The established total synthesis allows for the creation of derivatives for structure-activity relationship (SAR) studies and mechanism of action (MOA) studies, ultimately guiding the design of new this compound-based anti-cancer agents or other therapeutics. baylorsynthesisdrugleadlab.com
Integration of Advanced Omics and Computational Approaches in Research
The integration of advanced omics technologies (genomics, transcriptomics, proteomics, metabolomics) with computational approaches (bioinformatics, machine learning, molecular modeling) is crucial for accelerating research on this compound. nih.govmdpi.comfrontiersin.orgmdpi.comelsevier.com
Multi-Omics Profiling: Applying multi-omics to Trichoderma species producing this compound can provide a holistic understanding of its biosynthesis, regulation, and ecological role. This includes analyzing changes in gene expression (transcriptomics), protein profiles (proteomics), and metabolite production (metabolomics) under various conditions. nih.govfrontiersin.orgmdpi.com
Computational Metabolomics and Bioinformatics: Using computational tools to rapidly annotate metabolites, prioritize bioactive compounds, and interpret complex biological data sets. mdpi.comelsevier.com This can help link specific metabolites to their biosynthetic gene clusters and predict their biological activities. rsc.org
Machine Learning and AI in Drug Discovery: Leveraging artificial intelligence and machine learning algorithms for in silico toxicity prediction, target identification, and rational drug design of this compound analogues. nih.govasbcb.orguran.ua These approaches can significantly enhance the efficiency and accuracy of identifying promising drug candidates. nih.gov
Molecular Dynamics Simulations: Performing detailed molecular dynamics simulations to understand the dynamic interactions between this compound and its predicted molecular targets, providing insights beyond static docking poses. semanticscholar.orgresearchgate.net
This integrated approach will facilitate a more systematic and efficient discovery and development pipeline for this compound and its derivatives.
Q & A
Q. What synthetic methodologies are critical for producing Trichodermamide B, and how do they address structural complexity?
this compound's synthesis involves constructing its rare 1,2-oxazadecaline core. Key steps include:
- Condensation and oxidation : Starting from intermediate 21, TMSNa and HATU-mediated reactions generate intermediate 27, which undergoes acidification and further modifications to yield this compound .
- Stereochemical control : Use of LiCuBr and PhSeH ensures precise stereochemistry, critical for bioactivity .
- Final hydrolysis : Treatment with CaCl in aqueous conditions completes the synthesis . Methodological Insight: Prioritize chiral resolution techniques and multi-step purification to avoid stereochemical impurities.
Q. How is the cytotoxicity of this compound evaluated in vitro, and what are its key findings?
- Assay design : HeLa and HCT-116 cells are treated with this compound (48 hours), and viability is measured via SRB (sulforhodamine B) assay, which quantifies cellular protein content as a proxy for survival .
- Results : this compound shows IC values of 1.4–21 μM in HeLa cells and 0.32 μg/mL in HCT-116 cells, indicating potent activity against colorectal cancer models . Methodological Insight: Include dose-response curves (see Figure 1 in ) and validate with ≥3 replicates to ensure reproducibility.
Q. What structural features of this compound correlate with its bioactivity?
- Chlorohydroxy group : The C5 chlorohydroxy moiety in this compound is essential for DNA damage induction, absent in inactive analogs like Trichodermamide A .
- Oxazadecaline core : This rare scaffold enhances metabolic stability and target binding, as seen in structurally related compounds (e.g., N-methylprothis compound) . Methodological Insight: Use SAR (structure-activity relationship) studies with synthetic analogs (e.g., compounds 5–8) to isolate critical functional groups .
Advanced Research Questions
Q. How does this compound induce DNA damage, and how does this mechanism differ from its analogs?
- Mechanism : At IC concentrations, this compound triggers S-phase arrest and DNA double-strand breaks (DSBs), activating Chk1/2 phosphorylation and PARP cleavage .
- Divergent mechanisms in analogs : Analogs lacking the chlorohydroxy group (e.g., compound 5) fail to induce DSBs or S-phase arrest, instead activating non-genotoxic pathways . Methodological Insight: Combine flow cytometry (cell cycle analysis) and Western blotting (p-Chk1/Chk2, cleaved PARP) to differentiate mechanisms .
Q. Can this compound’s chlorohydroxy group form DNA-reactive intermediates, and how might this influence its cytotoxicity?
- Hypothesis : The chlorohydroxy group may generate epoxide intermediates under physiological conditions, leading to DNA alkylation .
- Supporting evidence : N-methylprothis compound (structurally similar with a chlorine substituent) shows parallel IC values (0.51–5.11 μM) in resistant prostate cancer models . Methodological Insight: Use LC-MS to detect reactive intermediates and comet assays to quantify DNA damage .
Q. What experimental models are suitable for validating this compound’s in vivo antitumor potential?
- Prioritize models : Mouse xenografts of HCT-116 or HeLa cells, given this compound’s in vitro efficacy .
- Challenges : Address poor solubility via formulation (e.g., PEGylation) and monitor hepatotoxicity due to reactive metabolite formation . Methodological Insight: Preclinical pharmacokinetic studies (e.g., plasma half-life, tissue distribution) are critical before advancing to in vivo trials .
Q. How do marine fungal sources influence the structural diversity and bioactivity of this compound?
- Ecological context : Marine fungi (e.g., Trichoderma virens) produce unique secondary metabolites like this compound as survival tools in extreme environments (high salinity, low light) .
- Comparative analysis : Terrestrial fungal analogs often lack chlorine substituents, reducing cytotoxicity . Methodological Insight: Leverage metagenomic sequencing of marine fungal communities to identify biosynthetic gene clusters for novel derivatives .
Data Contradictions and Resolution
Q. Why do some studies report conflicting IC values for this compound across cell lines?
- Variability sources : Differences in assay conditions (e.g., exposure time, serum concentration) and cell line genetic backgrounds (e.g., DNA repair capacity in HCT-116 vs. HeLa) .
- Resolution : Standardize protocols (e.g., 48-hour treatment, 10% FBS) and use paired isogenic cell lines to isolate genetic factors .
Q. Is the 1,2-oxazadecaline core sufficient for bioactivity, or do modifications like N-methylation alter efficacy?
- Evidence for core importance : N-methylprothis compound retains cytotoxicity (IC = 0.51–5.11 μM) despite methylation, suggesting the core is sufficient .
- Contradiction : Methylation in other analogs (e.g., compound 20) abolishes activity, indicating position-specific effects . Methodological Insight: Use computational docking to predict how substitutions affect target binding (e.g., DNA topoisomerase II) .
Methodological Recommendations
- For synthesis : Optimize HATU-mediated coupling to minimize side products .
- For cytotoxicity assays : Include non-malignant cell lines (e.g., mouse fibroblasts) to assess selectivity .
- For mechanistic studies : Pair γH2AX staining (DSB marker) with comet assays for robust DNA damage quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
